molecular formula C24H24ClN5O2 B2747138 3-(2-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 849912-73-8

3-(2-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2747138
CAS No.: 849912-73-8
M. Wt: 449.94
InChI Key: IONVJKRYAMQTJI-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative developed for advanced pharmacological research, particularly in the field of neurodegenerative diseases. This compound belongs to a class of tetrahydropyrimido[2,1-f]purinediones, which are structurally constrained analogs of classic xanthines like caffeine, designed to mimic the bioactive conformation of 8-styrylxanthines while offering improved molecular properties . Its core research value lies in its potential as a multi-target agent for neuroscience. Compounds within this structural class have been investigated as potent antagonists for adenosine receptors (ARs)—specifically the A 1 and A 2A subtypes—and as inhibitors of the enzyme monoamine oxidase B (MAO-B) . The simultaneous blockade of these targets is a promising therapeutic strategy for conditions like Parkinson's disease, as it may enhance dopamine signaling through complementary mechanisms: A 2A AR antagonism potentiates D2 receptor transmission, while MAO-B inhibition prevents the degradation of dopamine and reduces hydrogen peroxide production, offering potential synergistic and neuroprotective effects . The specific 2-chlorobenzyl and phenethyl substituents on this molecule are likely intended to optimize its affinity and selectivity profile for these key targets, based on established structure-activity relationships within this chemical series . This reagent is provided For Research Use Only and is intended solely for use in laboratory studies. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for confirming the product's identity and purity prior to use.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-27-21-20(22(31)30(24(27)32)16-18-10-5-6-11-19(18)25)29-14-7-13-28(23(29)26-21)15-12-17-8-3-2-4-9-17/h2-6,8-11H,7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONVJKRYAMQTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCCN(C4=N2)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrimido[2,1-f]purine core
  • Substituents including 2-chlorobenzyl and phenethyl groups
  • A methyl group at the 1-position

These structural components contribute to its interaction with biological targets.

Pharmacological Effects

  • Adenosine Receptor Modulation
    • The compound is known to interact with adenosine receptors (ARs), particularly the A1 and A2A subtypes. Research indicates that derivatives of this compound can serve as dual antagonists for these receptors, which are implicated in various physiological processes including neurotransmission and cardiovascular function. For instance, certain derivatives have shown Ki values in the nanomolar range for both A1 (e.g., 249 nM) and A2A receptors (e.g., 253 nM) .
  • Monoamine Oxidase Inhibition
    • Additionally, some studies have reported that this compound exhibits inhibitory effects on monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. This inhibition can enhance dopaminergic signaling, which is beneficial in treating neurodegenerative diseases like Parkinson's disease .

The biological activity of 3-(2-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be attributed to its ability to:

  • Block Adenosine Receptors : By antagonizing ARs, it can modulate neurotransmitter release and influence various signaling pathways.
  • Inhibit MAO-B Activity : This leads to increased levels of monoamines in the brain, potentially improving mood and cognitive function.

Study on Purine Derivatives

A study focused on a series of tetrahydropyrimidine derivatives highlighted the significance of substituents at specific nitrogen positions (N1 and N3) for enhancing biological activity. The findings suggested that introducing various benzyl and phenethyl groups at position 8 significantly improved receptor affinity and selectivity .

Comparative Analysis of Related Compounds

Compound NameKi (nM) A1Ki (nM) A2AIC50 MAO-B (nM)
3-(2-chlorobenzyl)-1-methyl derivative249253508
8-(3,4-Dichlorobenzyl) derivative351322260

This table summarizes the comparative affinities of various derivatives against adenosine receptors and MAO-B, illustrating the potential of modifications in enhancing pharmacological properties.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 3, 9, and 1 (Table 1). For example:

  • 9-(4-Chlorophenyl)-3-ethyl-1-methyl analog (): The ethyl group at position 3 and 4-chlorophenyl at position 9 may alter steric hindrance and solubility, affecting bioavailability .
  • 9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl analog (): Dual halogenation (Cl, F) enhances electronic effects, improving MAO-B inhibition activity compared to the mono-chlorinated target compound .

Table 1: Substituent Comparison of Pyrimido[2,1-f]purine-dione Derivatives

Compound Position 3 Position 9 Position 1 Key Biological Activity
Target Compound 2-Chlorobenzyl Phenethyl Methyl Under investigation
3-Benzyl-9-(2-methoxyphenyl) Benzyl 2-Methoxyphenyl Methyl Not reported
9-(4-Chlorophenyl)-3-ethyl Ethyl 4-Chlorophenyl Methyl Moderate PDE4B1 inhibition
9-(2-Chloro-6-fluorobenzyl) Methyl 2-Chloro-6-fluorobenzyl Methyl MAO-B inhibition (IC₅₀: 12 nM)

Q & A

Q. What are the foundational synthetic routes for this compound?

The synthesis involves multi-step organic reactions:

  • Step 1 : Preparation of the chlorobenzyl intermediate via Friedel-Crafts alkylation.
  • Step 2 : Introduction of the phenethyl group through nucleophilic substitution or coupling reactions.
  • Step 3 : Cyclization to form the tetrahydropyrimidopurine core, followed by methylation to finalize the structure. Key parameters include solvent polarity (e.g., dichloromethane or ethanol) and catalysts (e.g., Pd/C). Yield optimization requires temperature control (80–120°C) and purification via column chromatography .

Q. Which spectroscopic methods are critical for structural confirmation?

Essential techniques include:

  • NMR (1H/13C) : Assigns substituents (e.g., chlorobenzyl protons at δ 4.5–5.0 ppm) and confirms regiochemistry.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 461.2).
  • IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and aromatic C-Cl bonds .

Q. What preliminary biological screening approaches are recommended?

  • In vitro cytotoxicity assays : Use MTT or ATP-based assays on cancer cell lines (e.g., MCF-7) at concentrations of 1–50 μM.
  • Enzyme inhibition studies : Test against kinases (e.g., PI3K) using fluorescence polarization assays.
  • Dose-response curves : Establish IC50 values to prioritize lead optimization .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

  • Design of Experiments (DOE) : Screen variables like catalyst loading (0.5–5 mol% Pd), solvent (DMF vs. THF), and temperature.
  • Microwave-assisted synthesis : Reduces cyclization time from 12 hours to 30 minutes.
  • Flow chemistry : Enhances reproducibility for multi-step reactions .

Q. What strategies resolve contradictions in reported biological activity data?

  • Standardized protocols : Use identical cell lines (e.g., NCI-60 panel) and assay conditions (e.g., 48-hour incubation).
  • Target validation : CRISPR knockdown of suspected targets (e.g., caspase-3) to confirm mechanism.
  • Metabolic stability testing : Assess hepatic microsomal degradation to explain in vitro-in vivo discrepancies .

Q. How can computational modeling guide SAR studies?

  • Docking simulations : Use AutoDock Vina to predict binding poses in kinase pockets (e.g., CDK2).
  • QSAR models : Correlate substituent electronegativity (e.g., Cl vs. F) with cytotoxicity (R² > 0.85).
  • MD simulations : Analyze conformational stability of the purine core in aqueous solutions .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers and analyze degradation products via LC-MS.
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify remaining compound using HPLC.
  • Light/heat stress tests : Monitor structural integrity via NMR after 72-hour exposure .

Q. How can green chemistry principles be applied to its synthesis?

  • Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME).
  • Catalyst recycling : Recover Pd/C via filtration for reuse (3–5 cycles).
  • One-pot reactions : Combine Friedel-Crafts and cyclization steps to reduce waste .

Q. What approaches validate target engagement in complex biological systems?

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins (ΔTm ≥ 2°C).
  • Photoaffinity labeling : Use a UV-activated probe derivative to crosslink with binding partners.
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (KD < 100 nM) .

Q. How can in vitro findings be translated to in vivo models effectively?

  • PK/PD modeling : Correlate plasma concentrations (Cmax = 1.2 μg/mL) with tumor suppression in xenografts.
  • Toxicogenomics : Identify off-target effects via RNA-seq of liver/kidney tissues.
  • Bioavailability enhancement : Formulate with PEGylated nanoparticles to improve oral absorption .

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